Regioisomeric Differentiation: Meta- vs. Para-Carboxy Binding Selectivity to Serum Albumins
Although direct binding data for CAS 155669-73-1 are not publicly available, a closely related pair of regioisomers—3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl-amino)benzoic acid (meta) and 4-(1,4-dioxo-1,4-dihydronaphthalen-2-yl-amino)benzoic acid (para)—were directly compared for serum albumin binding. The para isomer exhibited approximately 367-fold higher binding constant to bovine serum albumin (BSA) than the meta isomer, and the meta isomer bound selectively to BSA with no detectable binding to human serum albumin (HSA) [1]. The additional 3-hydroxy group in CAS 155669-73-1 is expected to further modulate binding affinity and selectivity by introducing an additional hydrogen-bond donor/acceptor site and altering the compound's pKa and tautomeric equilibrium.
| Evidence Dimension | BSA binding affinity ratio (para vs. meta regioisomer) |
|---|---|
| Target Compound Data | No direct binding data available for CAS 155669-73-1 (meta‑carboxy, 3‑hydroxy substituted) |
| Comparator Or Baseline | 4-(1,4-dioxo-1,4-dihydronaphthalen-2-yl-amino)benzoic acid (para) vs. 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl-amino)benzoic acid (meta non‑hydroxylated): ~367‑fold higher BSA binding for para isomer |
| Quantified Difference | ~367-fold difference between meta and para non‑hydroxylated isomers; effect of 3‑OH group unquantified |
| Conditions | Fluorescence quenching assay; BSA and HSA in phosphate buffer, pH 7.4; 298 K |
Why This Matters
Procurement of the correct regioisomer is critical because the carboxylic acid position alone changes protein binding by over two orders of magnitude, and the additional hydroxyl group in CAS 155669-73-1 introduces a further, currently unquantified, modulation of binding selectivity.
- [1] Jali, B.R.; Kuang, Y.; Neamati, N.; Baruah, J.B. Selective binding of naphthoquinone derivatives to serum albumin proteins and their effects on cytotoxicity. Chem. Biol. Interact. 2014, 214, 10–17. View Source
